Product packaging for 3-Chloro-4-fluoro-5-methylbenzoic acid(Cat. No.:CAS No. 1427392-05-9)

3-Chloro-4-fluoro-5-methylbenzoic acid

Cat. No.: B2478169
CAS No.: 1427392-05-9
M. Wt: 188.58
InChI Key: DNHKBVOVMOBUIP-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-methylbenzoic acid (CAS 1427392-05-9) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound features a molecular formula of C 8 H 6 ClFO 2 and a molecular weight of 188.59 g/mol . Its structure, which incorporates chloro, fluoro, and methyl substituents on the aromatic ring, makes it a valuable multifunctional synthetic intermediate. This benzoic acid derivative is primarily used in chemical synthesis as a key building block for the development of active molecules. Compounds with similar chloro-fluoro substitution patterns are documented as critical intermediates in the synthesis of pharmaceuticals and agrochemicals . Furthermore, the carboxylic acid functional group allows for further derivatization, including conversion to acid chlorides or formation of esters, which are common steps in the production of more complex molecules, such as those used in functional polymers . Safety and Handling: This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Safety Data Sheet for detailed handling information. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO2 B2478169 3-Chloro-4-fluoro-5-methylbenzoic acid CAS No. 1427392-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHKBVOVMOBUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Context of Halogenated Aromatic Carboxylic Acids in Contemporary Chemical Synthesis

Halogenated aromatic carboxylic acids are fundamental reagents in modern organic synthesis. The presence of electron-withdrawing halogen atoms can increase the acidity of the carboxylic acid group and activate the aromatic ring to certain types of reactions, while also providing a handle for further functionalization through cross-coupling reactions. preprints.org This dual functionality makes them invaluable in the construction of polysubstituted aromatic systems. google.com

The nature and position of the halogen substituents play a crucial role in directing the course of chemical transformations. For instance, fluorine substitution can enhance metabolic stability and binding affinity of drug candidates, while chlorine, bromine, and iodine can participate in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the systematic modification of molecular properties, a practice central to the process of drug discovery and the development of new materials. nih.gov

Academic Significance of 3 Chloro 4 Fluoro 5 Methylbenzoic Acid in Fundamental and Applied Organic Chemistry

While extensive research exists for a broad range of halogenated benzoic acids, "3-Chloro-4-fluoro-5-methylbenzoic acid" (CAS Number: 1427392-05-9) represents a more specialized, yet significant, area of study. Its trifunctionalized aromatic ring, bearing a chloro, a fluoro, and a methyl group in a specific substitution pattern, offers a unique platform for investigating the interplay of steric and electronic effects in chemical reactions.

The academic interest in this particular molecule stems from its potential as a precursor to more complex structures with tailored properties. The distinct electronic nature of the chlorine and fluorine atoms, combined with the steric influence of the methyl group, allows for regioselective transformations, providing access to novel compounds that might be challenging to synthesize through other routes. Although detailed research dedicated exclusively to this compound is not widely published, its structural motifs are found in various patented compounds, suggesting its role as a key intermediate in proprietary synthetic sequences, likely in the pharmaceutical and agrochemical industries.

Overview of Advanced Research Trajectories Pertaining to 3 Chloro 4 Fluoro 5 Methylbenzoic Acid

Strategic Approaches to Regioselective Halogenation and Alkylation of Benzoic Acid Scaffolds

The arrangement of chloro, fluoro, and methyl substituents on the benzoic acid core necessitates careful strategic planning. The directing effects of the existing functional groups on the aromatic ring are paramount in determining the outcome of substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the introduction of halogens onto an aromatic ring. masterorganicchemistry.com The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the benzene (B151609) ring. For instance, in the synthesis of related nitro-substituted compounds, the nitration of 3-chloro-4-fluorobenzoic acid with a mixture of sulfuric and nitric acid yields 3-chloro-4-fluoro-5-nitrobenzoic acid. chemicalbook.com This demonstrates that the existing chloro and fluoro substituents direct the incoming electrophile.

In a hypothetical synthesis of this compound using EAS, one might start with a precursor like 4-fluoro-3-methylbenzoic acid. The carboxyl and methyl groups are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The chlorination of this substrate would likely lead to a mixture of isomers, requiring careful control of reaction conditions to favor the desired 3-chloro product. The use of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, is typically required to activate the halogenating agent (e.g., Cl₂). masterorganicchemistry.com

Table 1: Example of Electrophilic Aromatic Substitution for a Related Compound

Starting MaterialReagentsProductYield
3-chloro-4-fluorobenzoic acidH₂SO₄, HNO₃3-chloro-4-fluoro-5-nitrobenzoic acid78% chemicalbook.com

Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds. organic-chemistry.orgnih.govacs.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryl-lithium species can then be quenched with an electrophile to introduce a desired substituent.

The carboxylic acid group itself can function as a DMG, allowing for direct functionalization of benzoic acids. researchgate.netsemanticscholar.org For instance, treatment of a substituted benzoic acid with a strong base like s-butyllithium in the presence of a ligand such as tetramethylethylenediamine (TMEDA) can lead to selective deprotonation at the position ortho to the carboxylate. nih.govacs.org

In the context of synthesizing this compound, a plausible DoM strategy could involve a precursor like 4-fluoro-3-methylbenzoic acid. The carboxylate group would direct lithiation to the C2 and C6 positions. Due to steric hindrance from the adjacent methyl group, lithiation at the C6 position might be disfavored, potentially leading to functionalization at the C2 position. However, the interplay of electronic and steric effects of all substituents would need to be carefully considered. Alternatively, a different directing group could be employed and later converted to the carboxylic acid.

Table 2: General Conditions for Directed Ortho-Metalation of Benzoic Acids

SubstrateReagentsElectrophileProduct
Substituted Benzoic Acids-BuLi, TMEDAE⁺Ortho-functionalized benzoic acid

Free-radical halogenation is a common method for the substitution of hydrogen atoms on alkanes and the alkyl side chains of aromatic compounds. wikipedia.org This reaction proceeds via a radical chain mechanism, typically initiated by UV light or a radical initiator. wikipedia.org While this method is highly effective for benzylic halogenation, its application to the aromatic ring itself is less common and often lacks selectivity, leading to mixtures of isomers. wikipedia.orgyoutube.com

For a molecule like this compound, radical-initiated chlorination of a precursor such as 4-fluoro-3-methylbenzoic acid would likely result in a complex mixture of chlorinated products, making it a less desirable synthetic route for achieving high regioselectivity. youtube.comyoutube.com However, radical bromination using reagents like N-bromosuccinimide (NBS) is highly selective for the benzylic position of alkyl-substituted aromatics. youtube.com This could be a useful strategy for the derivatization of the methyl group, as discussed in a later section.

Table 3: Selectivity in Radical Halogenation

HalogenSelectivityTypical Application
ChlorineLowIndustrial synthesis of chlorinated hydrocarbons wikipedia.org
BromineHighSelective bromination of specific C-H bonds

Functional Group Interconversions and Derivatization Strategies

Once the core structure of this compound is assembled, the carboxylic acid and methyl groups provide avenues for further derivatization.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. For example, the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol (B129727) and sulfuric acid proceeds to give the methyl ester. chemicalbook.com

Formation of Acyl Chlorides: Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters, amides, and other carbonyl compounds. wikipedia.org The conversion of a carboxylic acid to an acyl chloride can be accomplished using several reagents, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride ((COCl)₂). wikipedia.orglibretexts.org The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification. libretexts.org

Table 4: Common Reagents for Carboxylic Acid Functionalization

TransformationReagentProduct
EsterificationAlcohol, Acid CatalystEster
Acyl Chloride FormationSOCl₂, PCl₃, or (COCl)₂Acyl Chloride wikipedia.orglibretexts.org

The methyl group on the aromatic ring can also be a site for synthetic modification.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). ncert.nic.inyoutube.com This transformation would convert this compound into a dicarboxylic acid derivative. The reaction conditions for such oxidations often require elevated temperatures. google.com More recently, methods using molecular oxygen in the presence of catalysts have been developed for the oxidation of benzylic positions. organic-chemistry.org

Benzylic Functionalization: As mentioned earlier, free-radical bromination using N-bromosuccinimide (NBS) under photoirradiation is a highly selective method for introducing a bromine atom at the benzylic position of a methyl-substituted aromatic ring. youtube.comresearchgate.net This would convert the methyl group of this compound into a bromomethyl group, which is a versatile synthetic handle for further transformations, such as nucleophilic substitution reactions.

Table 5: Selected Transformations of the Aromatic Methyl Group

TransformationReagentsProduct
Oxidation to Carboxylic AcidKMnO₄ or H₂CrO₄Dicarboxylic Acid Derivative ncert.nic.inyoutube.com
Benzylic BrominationN-Bromosuccinimide (NBS), LightBromomethyl Derivative youtube.comresearchgate.net

Nucleophilic Aromatic Substitution Reactions on Halogenated Benzoic Acid Substrates

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for the functionalization of electron-poor aromatic rings. masterorganicchemistry.comlibretexts.org Unlike electrophilic substitutions, which are common for electron-rich arenes, SNAr involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group, typically a halide. masterorganicchemistry.comyoutube.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com

In the context of halogenated benzoic acids, the carboxylic acid group (–COOH) and the halogen atoms themselves act as electron-withdrawing groups, rendering the aromatic ring susceptible to nucleophilic attack. The SNAr mechanism is a two-step process known as the addition-elimination mechanism. youtube.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is crucial for its stability. masterorganicchemistry.com

Elimination: The aromaticity is restored as the leaving group (halide ion) is expelled from the ring. libretexts.org

The reactivity of the halogen as a leaving group in SNAr reactions follows the general trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. masterorganicchemistry.com This reactivity order is opposite to that observed in SN1 and SN2 reactions.

This methodology allows for the selective replacement of one halogen with various nucleophiles, such as alkoxides, amines, or thiolates, providing a versatile route to a wide range of derivatives. For instance, in a molecule like 3-chloro-4-fluoro-5-nitrobenzoic acid, the fluorine atom is more susceptible to substitution by a nucleophile than the chlorine atom due to its superior ability to stabilize the Meisenheimer intermediate.

Table 1: Representative Nucleophilic Aromatic Substitution on a Halogenated Benzoic Acid Derivative

ReactantNucleophileConditionsProduct
3-Chloro-4-fluoro-5-nitrobenzoic acidSodium Methoxide (NaOMe)DMSO, 100°C3-Chloro-4-methoxy-5-nitrobenzoic acid
3,4-Dichlorobenzoic acidAmmonia (NH₃)Cu₂O, 180°C, high pressure3-Chloro-4-aminobenzoic acid
2,4-Difluorobenzoic acidPiperidineDioxane, reflux2-Fluoro-4-(piperidin-1-yl)benzoic acid

Advanced Cross-Coupling Methodologies for Aromatic Diversification (e.g., Suzuki-Miyaura Coupling)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgmdpi.com Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids have made it a favored method for aromatic diversification. rsc.org

The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For polyhalogenated benzoic acids, the Suzuki-Miyaura reaction offers a way to selectively form new aryl-aryl or aryl-alkyl bonds at specific positions. The relative reactivity of the C-X bonds (I > Br > Cl) allows for selective or exhaustive coupling by tuning the reaction conditions. nih.gov For instance, a bromo-substituted benzoic acid will typically react in preference to a chloro-substituted one. By carefully selecting the catalyst, ligands, base, and solvent, chemists can achieve high yields and selectivities. nih.gov This method is crucial for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals and materials science.

Table 2: Conditions for Suzuki-Miyaura Coupling on Dihalogenated Aromatic Substrates

Aryl HalideBoronic Acid/EsterCatalyst / LigandBaseSolventTemperature (°C)
2,6-DichloropyridineHeptyl boronic pinacol (B44631) esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100
4-Bromobenzoic acidPhenylboronic acidPd/C (ligand-free)K₂CO₃Ethanol/H₂ORoom Temp.
1-Bromo-4-iodobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90

Data adapted from representative studies on related substrates. nih.govpku.edu.cn

Multi-Step Synthesis Design and Optimization for Complex Halogenated Benzoic Acids

The construction of a polysubstituted aromatic ring like this compound is rarely a single-step affair. It requires a carefully designed multi-step synthesis where the order of reactions is paramount to achieving the desired substitution pattern.

Sequential Reaction Pathways for Introducing Multiple Substituents

Designing a synthesis for a complex halogenated benzoic acid involves a retrosynthetic approach, where the target molecule is deconstructed step-by-step. The key is to consider the directing effects of the substituents at each stage. For example, activating groups (like -OH, -OR, -alkyl) are typically ortho-, para-directing for electrophilic aromatic substitution, while deactivating groups (-NO₂, -COOH, -SO₃H) are meta-directing. Halogens are deactivating but ortho-, para-directing.

A plausible sequential pathway for a complex benzoic acid often involves a series of standard transformations, such as nitration, halogenation, reduction of nitro groups to amines, diazotization of amines, and oxidation of alkyl side chains. semanticscholar.org The sequence is chosen to ensure that the directing effects of the groups already on the ring facilitate the introduction of the next substituent at the correct position.

For instance, the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, was achieved through a five-step sequential process starting from 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.org This highlights a common strategy:

Nitration: An electron-withdrawing nitro group is introduced. In the case of 3-chloro-4-fluorobenzoic acid, nitration yields 3-chloro-4-fluoro-5-nitrobenzoic acid. chemicalbook.com

Esterification: The carboxylic acid is often protected as an ester to prevent unwanted side reactions in subsequent steps. semanticscholar.org

Reduction: The nitro group is reduced to an amino group (e.g., using H₂ and a Pd/C catalyst), which is a versatile functional group. semanticscholar.orgchemicalbook.com

Diazotization: The amino group is converted into a diazonium salt (using NaNO₂ and acid), which is an excellent leaving group.

Functionalization/Removal: The diazonium group can be replaced by a wide variety of substituents (e.g., -OH via hydrolysis, halogens via Sandmeyer reaction). semanticscholar.org

This logical, step-by-step approach ensures that each substituent is installed with high regiochemical control.

Table 3: Illustrative Sequential Synthesis Pathway for a Polysubstituted Benzoic Acid Derivative

StepReactionReagentsPurpose
1NitrationHNO₃, H₂SO₄Introduce a nitro group as a precursor to an amine.
2EsterificationCH₃OH, H₂SO₄Protect the carboxylic acid.
3ReductionH₂, Pd/CConvert the nitro group to an amine.
4DiazotizationNaNO₂, HClConvert the amine to a diazonium salt.
5HydrolysisH₂O, heatReplace the diazonium group with a hydroxyl group.
6SaponificationNaOH, then H₃O⁺Deprotect the carboxylic acid.

This table represents a generalized pathway based on established synthetic routes. semanticscholar.org

Development of One-Pot Synthetic Procedures

The development of a one-pot synthesis for complex molecules requires that the reagents and conditions for each step are compatible with one another. A common strategy involves an initial reaction to form a reactive intermediate, which is then trapped in situ by another reagent to form the final product.

For example, a one-pot procedure could be designed where a halogenated benzoic acid is first converted to a more reactive derivative (like an acid chloride or an activated ester). Then, without isolation, a catalyst and coupling partner for a cross-coupling reaction are added to the same flask to functionalize the ring. Researchers have developed one-pot protocols that combine cyclization and subsequent C-H functionalization or arylation steps, demonstrating the power of this approach. nih.govacs.org Such strategies streamline the synthesis of highly functionalized aromatic compounds from simple carboxylic acid starting materials.

Table 4: Conceptual One-Pot Synthesis-Functionalization Sequence

StageActionReagents AddedIntermediate Formed (in situ)
1Activation & CyclizationActivating Agent (e.g., NIITP), Dioxane, 80°CActivated ester / Oxadiazole intermediate
2C-H ArylationAryl Iodide, CuI, Ligand, Base, 110°CArylated Oxadiazole derivative

This table conceptualizes a one-pot procedure based on a reported strategy for functionalizing benzoic acids. acs.org

Elucidation of Reaction Pathways and Transition States

Detailed Mechanistic Analysis of Halogenation Reactions on Substituted Aromatics

Halogenation of aromatic compounds like this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.orglibretexts.org This process involves the replacement of a hydrogen atom on the aromatic ring with a halogen atom (e.g., Cl, Br). Due to the presence of deactivating groups on the ring, these reactions typically require a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃), to increase the electrophilicity of the halogen. libretexts.orgmasterorganicchemistry.com

The mechanism unfolds in two primary steps:

Generation of the Electrophile: The Lewis acid catalyst polarizes the halogen molecule (X₂), creating a potent electrophile (X⁺) that is susceptible to attack by the electron-rich aromatic ring. libretexts.org

Formation of the Sigma Complex (Arenium Ion): The π electrons of the benzene ring attack the electrophile. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu

Deprotonation and Restoration of Aromaticity: A weak base, often the [FeX₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new halogen substituent. This final, fast step restores the aromatic system. masterorganicchemistry.commsu.edu

For this compound, the position of further halogenation is determined by the combined directing effects of the existing substituents, a topic explored in section 3.2.2.

Mechanistic Aspects of Substituent Functionalization (e.g., Oxidation of Alkyl Groups)

The methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of heat and acid. pressbooks.publibretexts.org

The mechanism for the side-chain oxidation of alkylbenzenes is complex but is understood to proceed through the formation of a benzylic radical. pressbooks.pub The key steps are:

Benzylic Hydrogen Abstraction: The reaction initiates with the abstraction of a hydrogen atom from the benzylic position (the carbon atom attached to the aromatic ring). This step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. pressbooks.publibretexts.org

Oxidation to Carboxylic Acid: The benzylic radical undergoes a series of further oxidation steps, ultimately cleaving the alkyl chain to form a carboxyl group directly attached to the ring. pressbooks.pub Regardless of the alkyl chain's length, the reaction typically yields a benzoic acid derivative, provided there is at least one benzylic hydrogen. libretexts.org

In the case of this compound, this oxidation would convert it into 5-chloro-4-fluoroisophthalic acid. The inertness of the benzene ring itself to strong oxidizing agents like KMnO₄ allows for the selective oxidation of the alkyl side chain. pressbooks.pub

Pathways of Nucleophilic Displacement and Rearrangement Reactions

While electrophilic substitution is common for aromatic rings, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. The chloro and fluoro substituents on this compound could potentially be displaced by strong nucleophiles.

The SₙAr mechanism generally proceeds through a two-step addition-elimination pathway:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group (the halogen). This attack is perpendicular to the aromatic ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring, particularly onto the positions ortho and para to the site of attack. The presence of electron-withdrawing groups is crucial for stabilizing this intermediate.

Loss of the Leaving Group: The aromaticity is restored as the leaving group (halide ion) is eliminated, resulting in the substituted product.

Generally, fluorine is a better leaving group than chlorine in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex.

Rearrangement reactions, such as the Wolff or Beckmann rearrangements, are less common for a simple benzoic acid structure but can be involved in the synthesis or transformation of more complex derivatives. msu.edulibretexts.org For instance, transformations involving acyl nitrene intermediates derived from the carboxylic acid could lead to isocyanates via rearrangement. msu.edu

Influence of Substituent Effects on Reaction Selectivity and Kinetics

The outcome of chemical transformations involving this compound is heavily dependent on the interplay of electronic and steric effects from its substituents. These effects determine the reaction rate (kinetics) and the position of substitution (selectivity). numberanalytics.com

Electronic and Steric Effects of Halogens and Alkyl Groups on Aromatic Reactivity

Substituents influence aromatic rings through two main electronic mechanisms: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I/+I): This is the withdrawal or donation of electron density through the sigma bond network, related to the electronegativity of the atoms.

Resonance Effect (-R/+R): This involves the delocalization of lone pairs or pi electrons through the pi system of the ring.

The substituents on this compound exhibit the following effects:

-COOH (Carboxylic Acid): Strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. It is a powerful deactivating group and a meta-director. lumenlearning.com

-CH₃ (Methyl): An electron-donating group through a weak inductive effect (+I) and hyperconjugation. It is an activating group and an ortho, para-director. lumenlearning.com

Steric effects also play a critical role. The presence of multiple substituents can physically block, or hinder, the approach of a reagent to certain positions on the ring, influencing the regioselectivity of a reaction. numberanalytics.com For example, a bulky substituent can favor substitution at the less hindered para position over the more crowded ortho position. numberanalytics.com

Table 1: Electronic and Directing Effects of Substituents
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-COOH-I (Strongly Withdrawing)-R (Strongly Withdrawing)Strongly DeactivatingMeta
-F-I (Strongly Withdrawing)+R (Weakly Donating)DeactivatingOrtho, Para
-Cl-I (Strongly Withdrawing)+R (Weakly Donating)DeactivatingOrtho, Para
-CH₃+I (Weakly Donating)Hyperconjugation (Donating)ActivatingOrtho, Para

Regioselectivity and Chemoselectivity in Multi-Substituted Benzoic Acid Synthesis

Regioselectivity: This refers to the preferential reaction at one position over another. durgapurgovtcollege.ac.in In electrophilic aromatic substitution on this compound, the position of the incoming electrophile is determined by the competition between the directing effects of the four substituents.

The directing groups present are:

Activating, ortho, para-director: -CH₃

Deactivating, ortho, para-directors: -Cl, -F

Deactivating, meta-director: -COOH

A general hierarchy for directing ability is that activating groups have a stronger influence than deactivating groups. The single activating group (-CH₃) directs ortho and para to itself. The position para to the methyl group is already occupied by the carboxylic acid. The two positions ortho to the methyl group are C2 and C6.

Position C6 is also ortho to the -Cl group and meta to the -F and -COOH groups.

Position C2 is also ortho to the -F group and meta to the -Cl and -COOH groups.

The powerful deactivating and meta-directing -COOH group directs to positions C3 and C5, which are already substituted. The halogens direct ortho and para, but their influence is weaker than the activating methyl group. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions, guided by the activating methyl group. The final regiochemical outcome would likely be a mixture and would be influenced by steric hindrance and the specific reaction conditions.

Chemoselectivity: This describes the selective reactivity of one functional group in the presence of others. slideshare.net The molecule has several reactive sites: the aromatic ring, the carboxylic acid group, and the methyl group.

Oxidation: Strong oxidizing agents will preferentially attack the benzylic C-H bonds of the methyl group over the electron-poor aromatic ring. pressbooks.pub

Reduction: The carboxylic acid group can be reduced (e.g., by LiAlH₄), but this would require conditions that might also affect other parts of the molecule.

Reactions at the Carboxyl Group: The -COOH group can undergo typical reactions like esterification (with an alcohol and acid catalyst) or conversion to an acyl chloride (with thionyl chloride), often without affecting the aromatic ring or its substituents.

This selective reactivity allows for the targeted modification of one part of the molecule while leaving the others intact, a crucial principle in the synthesis of complex organic compounds.

Photochemical and Thermal Reaction Pathways of Halogenated Benzoic Acids

The chemical behavior of halogenated benzoic acids, such as this compound, under the influence of light and heat is of significant interest due to its relevance in environmental degradation, synthetic chemistry, and materials science. The reaction pathways are dictated by the nature of the aromatic ring, the types of halogen substituents, and the specific reaction conditions. Mechanistic studies reveal that these transformations primarily proceed through radical intermediates, leading to a variety of products.

Photochemical Pathways:

The photochemistry of aromatic carboxylic acids is characterized by several competing reaction pathways upon absorption of ultraviolet (UV) light. researchgate.net For halogenated benzoic acids, the primary photochemical processes include decarboxylation, dehalogenation, and hydroxylation, often initiated by the formation of excited states and subsequent radical intermediates. acs.orgnih.govnih.gov

Visible light-mediated reactions, often employing photocatalysts, can also induce the formation of carbon-centered radicals from carboxylic acids under mild conditions. nih.govorganic-chemistry.org These methods are advantageous for their selectivity and efficiency in generating reactive intermediates for further chemical transformations. rsc.org The general mechanism often involves a single-electron transfer to generate an aryl radical through decarboxylation. acs.org

The solvent can play a crucial role in the photolysis of benzoic acids, influencing the relaxation pathways of the excited state and the subsequent population dynamics. nih.gov For instance, in solution, the interaction with the solvent can suppress photodissociation by facilitating vibrational energy transfer, leading to the formation of triplet excited states. nih.gov

Iron(III) species can catalyze the photochemical oxidation of benzoic acid under both solar and monochromatic irradiation. researchgate.net The proposed mechanism involves the photoexcitation of iron(III) hydroxide complexes, which generate hydroxyl radicals. These highly reactive radicals can then attack the aromatic ring at various positions to form hydroxylated derivatives. researchgate.net

Thermal Reaction Pathways:

The thermal degradation of benzoic acids and their halogenated derivatives typically proceeds through decarboxylation, where the carboxylic acid group is lost as carbon dioxide. researchgate.netnih.gov The stability of these compounds and the specific degradation pathway are highly dependent on the nature and position of the substituents on the aromatic ring. nih.gov

For instance, studies on various benzoic acid derivatives have shown that the degradation temperature and products are influenced by the substituents. nih.gov The thermal decomposition of benzoic acid itself has been studied at high temperatures, yielding primarily benzene and carbon dioxide, with smaller amounts of other products, suggesting both molecular and radical processes are at play. researchgate.net In the presence of water at high temperatures (subcritical water), many benzoic acid derivatives undergo decarboxylation. nih.gov

Computational studies on the thermal degradation of halogenated carboxylic acids, such as perfluoroalkyl carboxylic acids, indicate that C-C bond homolytic cleavage is a favored initial pathway at high temperatures. nsf.govnih.gov This leads to the formation of carbon-centered radicals that can undergo further reactions. nsf.govnih.gov For tri-substituted haloacetic acids, thermal degradation primarily occurs through decarboxylation, with the rate of reaction being influenced by the electron-withdrawing nature of the halogen atoms. academicjournals.org

The following table summarizes the general photochemical and thermal reaction pathways observed for halogenated benzoic acids:

Reaction Type Initiation Key Intermediates Major Products
Photochemical UV/Visible Light AbsorptionExcited states, Aryl radicals, Acyl radicalsDecarboxylated aromatics, Dehalogenated products, Hydroxylated derivatives
Thermal High TemperaturePhenyl radicalsBenzene and substituted benzenes, Carbon dioxide, Biphenyls

Detailed research findings on the degradation of various substituted benzoic acids provide insights into the expected behavior of this compound. The table below presents a summary of findings from studies on related compounds.

Compound Conditions Observed Products Mechanistic Notes
Benzoic AcidPhotolysis (267 nm) in solutionTriplet excited stateSolvent interaction modifies excited state relaxation. nih.gov
Benzoic AcidIron-catalyzed photooxidationMonohydroxybenzoic acidsReaction proceeds via hydroxyl radical attack. researchgate.net
Benzoic AcidThermal decomposition (475-499 °C)Benzene, Carbon dioxide, BiphenylInvolves both molecular and radical pathways. researchgate.net
Substituted Benzoic AcidsThermal degradation in subcritical waterDecarboxylated products (e.g., phenol from salicylic acid)Stability depends on the nature of the substituent. nih.gov
Trihaloacetic AcidsThermal degradation in waterTrihalomethanes (from decarboxylation)Rate of decarboxylation: TBAA > TCAA >> TFAA. academicjournals.org

Computational and Theoretical Chemistry Studies of 3 Chloro 4 Fluoro 5 Methylbenzoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-Chloro-4-fluoro-5-methylbenzoic acid, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to explore the conformational landscapes and determine the optimized molecular geometries of substituted benzoic acids. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict the most stable spatial arrangement of its atoms.

The primary conformational flexibility in this molecule arises from the rotation of the carboxylic acid group relative to the benzene (B151609) ring. DFT calculations can map the potential energy surface of this rotation, identifying the global minimum energy conformation. It is generally expected that the planar or near-planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is the most stable due to favorable electronic delocalization. However, steric hindrance from the ortho-substituted methyl group can lead to a slightly twisted conformation.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data based on similar compounds)
ParameterPredicted Value
Dihedral Angle (C-C-C=O)~5-15°
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C-CH₃ Bond Length~1.51 Å
C=O Bond Length~1.21 Å
C-OH Bond Length~1.35 Å

For a more precise determination of the electronic structure of this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy for electronic properties.

These high-level calculations can be used to refine the geometric parameters obtained from DFT and to accurately predict properties such as electron density distribution, dipole moment, and polarizability. The results from ab initio calculations serve as a benchmark for validating the accuracy of less computationally expensive methods like DFT for this class of molecules. A comprehensive ab initio study would provide a detailed picture of the electronic environment within the molecule, highlighting the influence of the electron-withdrawing chloro and fluoro substituents and the electron-donating methyl group on the aromatic ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the carboxylic acid group, which are the more electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with significant contributions from the electron-withdrawing chloro and fluoro substituents. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of both electron-donating (methyl) and electron-withdrawing (chloro, fluoro) groups on the benzene ring creates a complex electronic environment that influences the energies and distributions of these frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data based on similar compounds)
ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Prediction and Analysis of Molecular Properties

Computational methods are also invaluable for predicting and analyzing various molecular properties of this compound, providing insights into its behavior in different chemical environments.

The acidity of a benzoic acid derivative is a critical property, and its pKa value can be predicted with reasonable accuracy using theoretical methods. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of quantum chemical calculations for the gas-phase energetics and a continuum solvation model to account for the solvent effects.

For this compound, the presence of the electron-withdrawing chloro and fluoro groups is expected to increase its acidity (lower its pKa) compared to benzoic acid itself, as they help to stabilize the resulting carboxylate anion through inductive effects. Conversely, the electron-donating methyl group would slightly decrease the acidity. The net effect on the pKa will be a balance of these opposing electronic influences. Theoretical calculations can quantify these effects and provide a predicted pKa value that can be correlated with experimental measurements.

The study of conformational stability in halogenated aromatic systems like this compound is essential for understanding their structural preferences and intermolecular interactions. As mentioned in the context of DFT applications, the primary conformational isomerism in this molecule is related to the orientation of the carboxylic acid group.

Computational studies can reveal the energy barriers between different conformers, providing information on the flexibility of the molecule. In the solid state, the preferred conformation will be influenced by crystal packing forces, which can be investigated using computational methods that combine quantum chemistry with solid-state physics principles. Understanding the conformational preferences is also important for predicting how the molecule might interact with biological receptors or other molecules in solution. The interplay of steric and electronic effects from the chloro, fluoro, and methyl substituents will dictate the fine details of the conformational landscape of this halogenated aromatic acid.

Intermolecular Interactions and Hydrogen Bonding Networks through Computational Models

Computational chemistry provides powerful tools for investigating the non-covalent interactions that govern the supramolecular assembly of molecules like this compound. A primary focus of such studies on carboxylic acids is the characterization of hydrogen bonding, particularly the strong O-H···O interactions that lead to the formation of cyclic dimers.

Theoretical studies on substituted benzoic acids consistently show that the cis-conformer of the carboxylic acid group, where the acidic hydrogen is oriented toward the carbonyl oxygen, is more stable than the trans-conformer researchgate.net. This conformation is pre-organized for the formation of a highly stable, planar, eight-membered ring structure with a neighboring molecule. Computational models, often employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to calculate the geometry and stabilization energy of these hydrogen-bonded dimers researchgate.net.

Advanced methods like Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) can be used to study the dynamic nature of these hydrogen bonds in both gas and crystalline phases mdpi.com. These simulations provide insight into the time evolution of the hydrogen bridges, revealing the localization of the bridged protons and the possibility of proton transfer events mdpi.com. Quantum Theory of Atoms in Molecules (QTAIM) analysis can further elucidate the electronic structure of these interactions, while Symmetry-Adapted Perturbation Theory (SAPT) helps to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion mdpi.com.

The substituents on the phenyl ring—in this case, chlorine, fluorine, and methyl groups—influence the strength of the hydrogen bonds by altering the electron density of the molecule. Electron-releasing groups tend to result in more stable hydrogen bonding researchgate.net. Computational analysis quantifies these subtle effects on bond lengths, bond angles, and interaction energies.

Below is a table representing typical data obtained from computational studies on substituted benzoic acid dimers.

Interaction ParameterTypical Calculated ValueComputational Method
H···O Bond Length1.6 - 1.8 ÅDFT (B3LYP/6-311++G(d,p))
O-H···O Bond Angle170° - 180°DFT (B3LYP/6-311++G(d,p))
Dimerization Energy-13 to -17 kcal/molDFT, MP2
O-H Stretching Frequency Shift (Red Shift)-560 to -590 cm⁻¹DFT, MP2

Note: The values in this table are representative examples derived from studies on various substituted benzoic acids and are intended to illustrate the type of data generated through computational models researchgate.net.

Simulation of Reaction Mechanisms and Energetics

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, providing insights into their feasibility and kinetics. For a substituted aromatic compound like this compound, theoretical simulations can map out the potential energy surface for various transformations, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the carboxylic acid group. These simulations allow for the study of reaction intermediates and transition states that are often difficult or impossible to observe experimentally.

Characterization of Transition States and Calculation of Reaction Barriers

A key goal in simulating reaction mechanisms is the identification of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants to products. The geometric and electronic structure of a transition state provides a snapshot of the bond-breaking and bond-forming processes. Quantum chemical methods, particularly DFT, are widely used to perform transition state searches. Once a TS is located, frequency calculations are performed to confirm its identity; a genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier (ΔE‡). This value is critical for predicting the rate of a reaction, as described by transition state theory. A high energy barrier implies a slow reaction, while a low barrier suggests a faster process. For example, in a hypothetical halogenation reaction of this compound, computational methods could be used to calculate the barriers for substitution at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction youtube.com.

Group Additivity Procedures for Predicting Thermochemical Properties

Predicting thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) is crucial for understanding reaction energetics. While high-level quantum chemical calculations can determine these values, they can be computationally expensive. The Group Additivity (GA) method, pioneered by Benson, offers a highly efficient alternative rsc.orgwikipedia.orgacs.org.

This method is based on the principle that the thermochemical properties of a molecule can be estimated by summing the contributions of its constituent chemical groups wikipedia.org. These contributions, known as Group Additivity Values (GAVs), are empirically derived from experimental data or, more recently, from large databases of molecules calculated with accurate computational methods like G4 or CBS-QB3 rsc.orgresearchgate.net.

To improve accuracy, especially for complex molecules, the basic GA scheme is enhanced with corrections for non-nearest neighbor interactions (NNIs), which account for steric and electronic effects between groups that are not directly bonded rsc.orgresearchgate.netresearchgate.net. For an aromatic compound like this compound, the GAVs for the following groups would be required:

C-(F)(C)2

C-(Cl)(C)2

C-(C)3

C-(H)(C)2

C-(C)(CO)(H)

CO-(C)(O)

O-(CO)(H)

The table below provides representative GAVs for some of these groups, demonstrating how the method is applied.

GroupRepresentative GAV for ΔfH° (kJ/mol)
Cb-(H)13.8
Cb-(F)-149.0
Cb-(Cl)-15.1
Cb-(C)23.0
Cb-(CO)19.2
CO-(Cb)(O)-133.9
O-(CO)(H)-237.7

Note: These GAVs are illustrative values for aromatic (Cb = benzene carbon) and carbonyl groups from established databases. Precise prediction requires a comprehensive set of GAVs and NNI corrections rsc.orgresearchgate.net.

Computational Studies on Solvent Effects in Reaction Pathways

Reactions are most often carried out in a solvent, which can have a profound impact on reaction mechanisms, transition state energies, and product stability. Computational models are essential for understanding these solvent effects at a molecular level rsc.org.

There are two primary approaches to modeling solvents:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium, allowing for the calculation of electrostatic interactions between the solute and the bulk solvent. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and energy nih.gov.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method provides a more detailed and accurate picture of the immediate solvation shell. Molecular Dynamics (MD) simulations are often used to study the behavior of a solute in a "box" of explicit solvent molecules over time rsc.orgucl.ac.uk.

For this compound, computational studies could investigate how different solvents affect its properties. For instance, in polar solvents capable of acting as hydrogen bond acceptors (like DMSO or acetone), the formation of the typical carboxylic acid dimer is inhibited in favor of solute-solvent hydrogen bonds ucl.ac.uk. This can alter the molecule's reactivity and aggregation behavior, which is a critical factor in processes like crystallization rsc.orgucl.ac.uk.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Fluoro 5 Methylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a powerful non-destructive method for identifying functional groups and probing the molecular structure. When combined with normal coordinate analysis based on computational methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of 3-Chloro-4-fluoro-5-methylbenzoic acid is characterized by modes originating from the carboxylic acid group, the substituted benzene (B151609) ring, and the methyl group.

The carboxylic acid group gives rise to several distinct and intense vibrations. The O-H stretching vibration of the carboxylic acid dimer is typically observed as a very broad band in the FT-IR spectrum, generally in the range of 3300-2500 cm⁻¹. mdpi.com The C=O stretching vibration of the carbonyl group is expected to produce a strong absorption band in the FT-IR spectrum, typically between 1760-1690 cm⁻¹. mdpi.com The C-O stretching and O-H in-plane bending modes are coupled and appear in the fingerprint region, usually between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹. The out-of-plane O-H bend is anticipated around 950-910 cm⁻¹. mdpi.com

The aromatic ring vibrations are also prominent. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are expected in the 1625-1430 cm⁻¹ region. mdpi.com The positions of the substituents (chloro, fluoro, and methyl groups) influence the exact frequencies and intensities of these modes. The C-Cl stretching vibration is generally observed in the range of 800-600 cm⁻¹, while the C-F stretching vibration gives a strong band typically between 1250-1020 cm⁻¹.

The methyl group has its characteristic vibrations. The asymmetric and symmetric C-H stretching modes are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The asymmetric and symmetric C-H bending modes are anticipated near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

A detailed assignment of the principal vibrational modes for this compound, based on data from related compounds and computational predictions, is presented in the table below.

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer)~3000 (broad)Weak
Aromatic C-H Stretch~3080Strong
Methyl C-H Asymmetric Stretch~2960Moderate
Methyl C-H Symmetric Stretch~2870Moderate
C=O Stretch (Carboxylic Acid)~1710Moderate
Aromatic C=C Stretch~1600, ~1550, ~1480Strong
Methyl C-H Asymmetric Bend~1450Weak
O-H In-plane Bend / C-O Stretch~1420Weak
Methyl C-H Symmetric Bend~1380Weak
C-O Stretch / O-H In-plane Bend~1300Moderate
C-F Stretch~1240Weak
Aromatic C-H In-plane Bend~1150, ~1050Moderate
C-Cl Stretch~750Strong
Carboxylic Acid Out-of-plane O-H Bend~930Weak

Correlation of Experimental Vibrational Spectra with Computational Predictions

Due to the lack of specific experimental spectra for this compound in the public domain, computational methods are essential for predicting its vibrational frequencies. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable predictions for the vibrational spectra of related benzoic acid derivatives. mdpi.combanglajol.info

These computational models allow for the calculation of the harmonic vibrational frequencies and their corresponding intensities in both IR and Raman spectra. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data.

The correlation between predicted and (hypothetical) experimental spectra allows for a more confident assignment of the observed bands. For instance, DFT calculations can help to distinguish between the various C-C stretching modes of the aromatic ring and to assign the complex vibrations in the fingerprint region where many modes overlap. The Potential Energy Distribution (PED) analysis, derived from computational results, can quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the nature of the vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial relationships of atoms.

Advanced 1H and 13C NMR Techniques for Positional Isomerism and Connectivity

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons.

The carboxylic acid proton (-COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. princeton.edu Its chemical shift can be concentration and solvent-dependent.

The aromatic region will show signals for the two protons on the benzene ring. Due to the substitution pattern, these protons are not equivalent and will likely appear as distinct signals. Their chemical shifts will be influenced by the electronic effects of the chloro, fluoro, methyl, and carboxylic acid groups. The proton at position 2 will be deshielded by the adjacent carboxylic acid group, while the proton at position 6 will also be influenced by the neighboring substituents.

The methyl protons (-CH₃) will appear as a singlet, typically in the upfield region of the aromatic spectrum, likely around 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.

The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 165-175 ppm.

The aromatic carbons will have chemical shifts in the typical aromatic region (120-160 ppm). The carbon directly attached to the fluorine atom (C-4) will show a large C-F coupling constant. The chemical shifts of the other aromatic carbons will be influenced by the inductive and resonance effects of the substituents. The carbon attached to the chlorine (C-3), the methyl group (C-5), and the carboxylic acid group (C-1) will have characteristic chemical shifts.

The methyl carbon will appear at the most upfield region, typically around 15-25 ppm.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established substituent effects and data from similar compounds.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0 (s, 1H)168.0
C1-130.0
C2-H7.8 - 8.0 (d, 1H)128.0
C3-135.0 (d, JC-F)
C4-160.0 (d, 1JC-F)
C5-125.0 (d, JC-F)
C6-H7.6 - 7.8 (d, 1H)132.0 (d, JC-F)
-CH₃2.3 - 2.5 (s, 3H)20.0

Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Elucidating Complex Structures

While 1D NMR provides essential information, multidimensional NMR techniques are invaluable for confirming the connectivity and definitively assigning the signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show correlations between the aromatic protons and their attached carbons, as well as between the methyl protons and the methyl carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (those without attached protons). For instance, the carboxylic acid proton could show correlations to the carbonyl carbon and the C1 and C2 carbons of the aromatic ring. The aromatic protons would show correlations to neighboring and more distant carbons, helping to piece together the substitution pattern on the ring. The methyl protons would show correlations to the C-5 carbon and potentially to C-4 and C-6, confirming its position.

Computational Prediction of NMR Chemical Shifts

In the absence of experimental NMR data, computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can be employed to predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. mdpi.com These calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (TMS), can be compared with expected values.

The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects in the calculation. nih.gov For halogenated aromatic compounds, these computational predictions can be particularly helpful in assigning the correct chemical shifts to the various carbon and proton environments, which can be challenging due to the complex interplay of electronic effects from multiple substituents.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. It provides a precise molecular formula and offers valuable information about the molecule's connectivity through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. The molecular formula of this compound is C₈H₆ClFO₂. The theoretical monoisotopic mass can be calculated using the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O).

This calculated precise mass allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. For instance, the exact mass of a related compound, 3-chloro-4-methylbenzoic acid (C₈H₇ClO₂), is 170.0135 Da. nih.gov The addition of a fluorine atom and removal of a hydrogen atom in this compound results in a distinct and precisely measurable mass, confirming its specific elemental composition.

Table 1: Theoretical Monoisotopic Mass of this compound

Element Quantity Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 8 12.000000 96.000000
Hydrogen (¹H) 6 1.007825 6.046950
Chlorine (³⁵Cl) 1 34.968853 34.968853
Fluorine (¹⁹F) 1 18.998403 18.998403
Oxygen (¹⁶O) 2 15.994915 31.989830

| Total | | | 187.994036 |

Analysis of Fragmentation Patterns for Structural Information

In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways. The analysis of these fragments provides a molecular fingerprint that helps in structural elucidation. For aromatic carboxylic acids, fragmentation often involves the loss of the carboxyl group or parts of it. libretexts.org

For this compound (Molecular Ion, M⁺˙ at m/z ≈ 188, considering ³⁵Cl), common fragmentation pathways would likely include:

Loss of the hydroxyl group (-OH): A peak corresponding to [M-17]⁺ would be observed, resulting from the cleavage of the C-OH bond in the carboxylic acid group.

Loss of the carboxyl group (-COOH): A prominent peak at [M-45]⁺ is characteristic of carboxylic acids, representing the loss of the entire functional group. libretexts.org

Decarboxylation followed by loss of a halogen: Subsequent fragmentation of the [M-45]⁺ ion could involve the loss of the chlorine or fluorine atom.

Presence of Chlorine Isotope: The presence of chlorine is readily identified by a characteristic M+2 peak, where the ratio of the intensity of the molecular ion peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. miamioh.edu

Analysis of the fragmentation of a similar compound, 3-chloro-4-methylbenzoic acid, shows a top peak at m/z 170 (the molecular ion), with other significant peaks at m/z 125 and 153, corresponding to the loss of the carboxyl group and the hydroxyl group, respectively. nih.gov This provides a model for the expected fragmentation behavior of the title compound.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise coordinates of atoms in three-dimensional space, bond lengths, bond angles, and details of the crystal packing.

Determination of Crystal Structures and Unit Cell Parameters

While specific crystallographic data for this compound is not available in the surveyed literature, the analysis of structurally related compounds provides a clear framework for the expected results. For example, the crystal structures of 3-fluoro-4-methylbenzoic acid and 3-chloro-2,4,5-trifluorobenzoic acid have been determined. researchgate.netresearchgate.net

Typically, benzoic acid derivatives crystallize to form centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.net The crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) are determined, which define the size and shape of the repeating unit in the crystal lattice.

Table 2: Representative Crystallographic Data for Structurally Similar Benzoic Acids

Parameter 3-Fluoro-4-methylbenzoic acid researchgate.net 3-Chloro-2,4,5-trifluorobenzoic acid researchgate.net
Molecular Formula C₈H₇FO₂ C₇H₂ClF₃O₂
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/n
a (Å) 3.8132 (5) 4.4760 (9)
b (Å) 6.0226 (8) 13.654 (3)
c (Å) 30.378 (4) 12.400 (3)
β (°) 92.50 (2) 97.16 (3)
Volume (ų) 696.98 (16) 751.9 (3)

Analysis of Crystal Packing and Intermolecular Interactions via Hirshfeld Surface Analysis and Energy Decomposition Models

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

O—H···O hydrogen bonds: The dominant interaction in carboxylic acid dimers.

C—H···O and C—H···F interactions: Weaker hydrogen bonds that contribute to the stability of the three-dimensional network.

Halogen bonds (C—Cl···O or C—F···O): Interactions involving the chlorine and fluorine substituents.

π–π stacking: Interactions between the aromatic rings of adjacent molecules.

Energy decomposition analysis, often performed using quantum chemistry calculations, complements Hirshfeld analysis by quantifying the energetic contributions of different components of the intermolecular interactions (e.g., electrostatic, dispersion, exchange-repulsion). This provides a deeper understanding of the forces governing the crystal packing and the relative strengths of the various non-covalent bonds.

Structure Reactivity Relationships and Design Principles in Halogenated Benzoic Acids

Impact of Halogen and Alkyl Substituents on Aromatic Ring Reactivity

The reactivity of an aromatic ring is significantly influenced by the nature of its substituents. In the case of 3-Chloro-4-fluoro-5-methylbenzoic acid, the chlorine, fluorine, and methyl groups attached to the benzene (B151609) ring dictate its chemical behavior through a combination of electronic and steric effects.

Electronic Effects (Inductive and Resonance) of Chlorine, Fluorine, and Methyl Groups

The electronic influence of a substituent on a benzene ring is a duality of inductive and resonance effects, which may either reinforce or oppose each other. libretexts.org

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.org Both chlorine and fluorine are highly electronegative atoms, and they exert a strong electron-withdrawing inductive effect (-I). libretexts.orgdoubtnut.com This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org The methyl group (-CH₃), in contrast, is an electron-donating group through a weak inductive effect (+I).

Resonance Effect (M or R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. libretexts.org Halogens like chlorine and fluorine possess lone pairs of electrons that can be donated to the benzene ring, resulting in a +M (or +R) effect. libretexts.orgquora.com This electron donation increases the electron density, particularly at the ortho and para positions. doubtnut.com However, the resonance effect of halogens is generally weaker than their inductive effect. doubtnut.comopenstax.org The methyl group does not have a significant resonance effect but can participate in hyperconjugation, which is a stabilizing interaction that results in electron donation to the ring.

SubstituentInductive EffectResonance EffectOverall Effect on Ring Reactivity
Chlorine (-Cl) -I (Electron-withdrawing)+R (Electron-donating)Deactivating
Fluorine (-F) -I (Electron-withdrawing)+R (Electron-donating)Deactivating
Methyl (-CH₃) +I (Electron-donating)Hyperconjugation (Electron-donating)Activating

Steric Hindrance and Ortho Effects on Reaction Outcomes

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In substituted benzoic acids, bulky groups at the ortho position (adjacent to the carboxyl group) can force the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgwordpress.comvedantu.com This phenomenon, known as the "ortho effect," inhibits the resonance between the carboxyl group and the phenyl ring. wikipedia.orgwordpress.comstackexchange.com A key consequence of this is an increase in the acidity of the benzoic acid derivative, regardless of whether the ortho substituent is electron-donating or electron-withdrawing. vedantu.comlibretexts.org

In this compound, the substituents are not in the ortho position relative to the carboxylic acid group, so the classic ortho effect on acidity is not the primary consideration. However, the presence of these groups can sterically hinder the approach of reagents to adjacent positions on the ring, thereby influencing the regioselectivity of further substitution reactions.

Rational Design of Derivatives for Tailored Chemical Reactivity

The principles of substituent effects can be harnessed to rationally design benzoic acid derivatives with specific chemical properties.

Modulating Acidity and Basicity through Substituent Placement

The acidity of benzoic acid is influenced by the electronic nature of the substituents on the aromatic ring. libretexts.orgopenstax.org

Electron-withdrawing groups (EWGs) , such as halogens and nitro groups, increase the acidity of benzoic acid. libretexts.orgpharmaguideline.com They do this by stabilizing the negative charge of the carboxylate anion formed upon deprotonation through their inductive and/or resonance effects. libretexts.orglibretexts.org The stabilization of the conjugate base makes the parent acid a stronger acid.

Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, generally decrease the acidity of benzoic acid. libretexts.orgpharmaguideline.com These groups donate electron density to the ring, which in turn destabilizes the carboxylate anion, making the parent acid a weaker acid. libretexts.org

The position of the substituent also plays a crucial role. For instance, an electron-withdrawing substituent will have a more pronounced acid-strengthening effect when it is closer to the carboxyl group, due to the distance-dependent nature of the inductive effect. libretexts.orgopenstax.org

Substituent TypeEffect on Benzoic Acid AcidityReason
Electron-Withdrawing (e.g., -Cl, -F, -NO₂) Increases acidityStabilizes the carboxylate anion
Electron-Donating (e.g., -CH₃, -OCH₃) Decreases acidityDestabilizes the carboxylate anion

Strategic Use of Directing Groups in Aromatic Functionalization

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring direct the incoming electrophile to specific positions. unizin.org

Activating groups (e.g., -CH₃, -OH, -NH₂) are typically ortho, para-directors. unizin.org They donate electron density to the ring, which stabilizes the carbocation intermediate formed during the substitution, particularly when the attack is at the ortho or para positions.

Deactivating groups (e.g., -NO₂, -CN, -COOH) are generally meta-directors. study.comgauthmath.com These groups withdraw electron density from the ring, making the ortho and para positions particularly electron-deficient and thus directing the incoming electrophile to the meta position. study.com

Halogens are an exception; they are deactivating yet ortho, para-directing. doubtnut.comunizin.org Their strong inductive effect deactivates the ring, but their ability to donate a lone pair of electrons via resonance stabilizes the carbocation intermediate for ortho and para attack more than for meta attack. doubtnut.comopenstax.org

In the context of this compound, the carboxylic acid group is a meta-director, while the chlorine, fluorine, and methyl groups are ortho, para-directors. The final position of an incoming electrophile would depend on the interplay of these directing effects and the reaction conditions.

Comparative Analysis with Related Halogenated Benzoic Acid Isomers and Analogues

The chemical properties of a substituted benzoic acid can vary significantly between its isomers. For example, the acidity of chlorobenzoic acid isomers changes with the position of the chlorine atom. ortho-Chlorobenzoic acid is a stronger acid than benzoic acid due to the ortho effect. wikipedia.org meta- and para-Chlorobenzoic acids are also more acidic than benzoic acid because the electron-withdrawing inductive effect of chlorine stabilizes the carboxylate anion. youtube.com

A comparison of the pKa values of various substituted benzoic acids illustrates these trends:

CompoundpKa
Benzoic acid4.20
o-Chlorobenzoic acid2.94
m-Chlorobenzoic acid3.83
p-Chlorobenzoic acid3.99
p-Fluorobenzoic acid4.14
p-Methylbenzoic acid4.34

The relative acidities are a direct consequence of the electronic and steric effects discussed. The ortho isomer is the most acidic due to the steric inhibition of resonance. wikipedia.orgwordpress.com In the para isomers, the acidity is influenced by a combination of inductive and resonance effects. For instance, p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid, which is counterintuitive based on electronegativity alone. quora.com This is because the +M effect of fluorine is stronger than that of chlorine, which partially counteracts its -I effect. quora.com The methyl group in p-methylbenzoic acid is electron-donating, which destabilizes the conjugate base and makes it a weaker acid than benzoic acid.

Influence of Halogen Type and Position on Reaction Selectivity and Efficiency

The identity and placement of halogen atoms on a benzoic acid framework are critical determinants of reaction outcomes. Halogens primarily exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. stackexchange.com This effect generally increases the acidity of benzoic acid derivatives by stabilizing the resulting carboxylate anion. stackexchange.comlibretexts.org

The influence of the halogen's position is significant. An ortho-substituted halogen, for instance, tends to increase the acidity of benzoic acid more than meta or para isomers, a phenomenon often referred to as the "ortho-effect". libretexts.orgquora.com This is attributed to a combination of steric and electronic factors. stackexchange.comlibretexts.org Steric hindrance can force the carboxyl group out of the plane of the benzene ring, which reduces cross-conjugation with the ring and strengthens the resonance stabilization within the carboxylate group itself. stackexchange.comnih.gov In contrast, inductive effects are transmitted effectively through the conjugated pi system of the benzene ring, meaning that even halogens positioned several bonds away from the acidic proton can have a substantial impact on acidity. libretexts.org

In this compound, the chlorine atom is meta to the carboxyl group, and the fluorine atom is in the para position.

Fluorine (para): As the most electronegative element, fluorine exerts a very strong -I effect. While it also has a +R (resonance) effect, the inductive effect is dominant for halogens.

Chlorine (meta): The chlorine atom also exerts a -I effect. From the meta position, its resonance effect is negligible, so its influence is primarily inductive.

These combined electron-withdrawing effects increase the acidity of the carboxyl group compared to unsubstituted benzoic acid. libretexts.org They also deactivate the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration or further halogenation more difficult than for benzene itself. study.com The carboxyl group is inherently a deactivating and meta-directing group. youtube.com The presence of the halogens further deactivates the ring, influencing the regioselectivity of any potential substitution reactions.

The efficiency of reactions can also be affected. For instance, in reactions like the hydrolysis of corresponding ethyl benzoates, electron-withdrawing groups typically increase the reaction rate. libretexts.org The specific halogen can also play a role; while fluorine is more electronegative, larger halogens like bromine and iodine are more polarizable, which can influence their interactions and reactivity. stackexchange.com

Acidity of Halogen-Substituted Benzoic Acids

CompoundPosition of HalogenpKa
Benzoic Acid-4.20
2-Fluorobenzoic Acidortho3.27
3-Fluorobenzoic Acidmeta3.87
4-Fluorobenzoic Acidpara4.14
2-Chlorobenzoic Acidortho2.94
3-Chlorobenzoic Acidmeta3.83
4-Chlorobenzoic Acidpara3.99

Differentiation of Reactivity Profiles Across Various Substituted Benzoic Acid Architectures

Electron-Withdrawing Groups (EWG): The chloro and fluoro substituents are EWGs that decrease the electron density of the aromatic ring. libretexts.org This deactivation makes the ring less susceptible to electrophilic attack. study.com However, these groups increase the acidity of the carboxylic acid by stabilizing the conjugate base. libretexts.orgnih.gov

Electron-Donating Group (EDG): The methyl group is a weak EDG, acting through induction and hyperconjugation. Electron-donating substituents tend to increase the electron density of the ring, but in this case, its activating effect is likely overshadowed by the deactivating effects of the two halogens. EDGs typically decrease the acidity of benzoic acids by destabilizing the carboxylate anion. libretexts.org

The specific architecture of this compound results in a nuanced reactivity profile:

Acidity: The strong inductive effects of the chlorine and fluorine atoms are expected to make the compound significantly more acidic than benzoic acid and toluic acid (methylbenzoic acid). The acid-weakening effect of the methyl group is unlikely to counteract the powerful acid-strengthening effect of the two halogens.

Electrophilic Aromatic Substitution: The ring is deactivated towards electrophilic substitution compared to benzene or toluic acid. The directing effects of the substituents would compete: the carboxyl group directs meta (to positions 3 and 5), the chlorine directs ortho/para (to positions 1, 5, and new positions 2, 6), the fluorine directs ortho/para (to positions 1, 3, 5), and the methyl group directs ortho/para (to positions 1, 3, and new position 6). The available positions for substitution are C2 and C6. The cumulative electronic and steric effects would dictate the ultimate regioselectivity, which is often complex in polysubstituted rings.

This profile can be contrasted with other substituted benzoic acids:

Benzoic Acid: Serves as the baseline, with a pKa of approximately 4.2. libretexts.org

Nitrobenzoic Acids: The nitro group is a very strong EWG. All three isomers are considerably more acidic than benzoic acid, with p-nitrobenzoic acid having a pKa of 3.44. libretexts.orgpearson.com The ring is also strongly deactivated.

Hydroxybenzoic Acids: The hydroxyl group is an activating, electron-donating group through resonance. Consequently, p-hydroxybenzoic acid (pKa 4.58) is less acidic than benzoic acid.

Aminobenzoic Acids: The amino group is a strong activating group. p-Aminobenzoic acid (pKa 4.92) is a weaker acid than benzoic acid. libretexts.org

The reactivity of this compound thus represents a balance between strong deactivation and acid-strengthening from the halogens, and weak activation and acid-weakening from the methyl group.

Comparison of Acidity in Substituted Benzoic Acids

CompoundSubstituent at Para-PositionSubstituent TypepKa
4-Nitrobenzoic Acid-NO₂Strongly Withdrawing3.44
4-Chlorobenzoic Acid-ClWithdrawing3.99
Benzoic Acid-H-4.20
4-Methylbenzoic Acid (p-Toluic Acid)-CH₃Donating4.37
4-Hydroxybenzoic Acid-OHDonating4.58
4-Aminobenzoic Acid-NH₂Strongly Donating4.92

Applications in Advanced Chemical Research and Methodological Development

Role as an Intermediate in Synthetic Methodologies for Complex Molecules

The strategic placement of the chloro, fluoro, and methyl groups on the aromatic ring, in addition to the carboxylic acid moiety, provides multiple reactive sites. This allows for selective chemical modifications, making it a potentially valuable precursor for more complex molecular architectures.

Although specific examples detailing the use of 3-Chloro-4-fluoro-5-methylbenzoic acid as a precursor for novel organic building blocks are not extensively reported, the chemistry of similar compounds offers significant insights. For instance, related compounds such as 3-bromo-2-fluoro-5-methylbenzoic acid have been utilized as intermediates in the synthesis of complex heterocyclic structures, which are often the core of new therapeutic agents. The unique substitution pattern of this compound could be leveraged to create a variety of derivatives, including but not limited to:

Amides and Esters: The carboxylic acid group can be readily converted to amides or esters, introducing new functional groups and extending the molecular framework.

Aryl-Aryl Coupling Products: The halogen substituents can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form bi-aryl compounds, a common motif in pharmaceuticals and organic materials.

Benzylic Functionalization: The methyl group can be a site for radical halogenation or oxidation to introduce further functionality at the benzylic position.

These potential transformations would yield a diverse library of novel building blocks for academic exploration in areas such as medicinal chemistry and process development.

The development of new synthetic reactions often relies on substrates with unique electronic and steric properties. While direct contributions of this compound to new reaction protocols are not yet prominent in the literature, its structure is relevant to several areas of active research. For example, the study of regioselective functionalization of polysubstituted aromatic rings could utilize this compound as a model substrate to test the selectivity of new catalytic systems for C-H activation or late-stage functionalization. The interplay of the electron-withdrawing halogen atoms and the electron-donating methyl group could provide valuable insights into reaction mechanisms and catalyst performance.

Contributions to Materials Science Research

In materials science, the properties of polymers and specialty chemicals are dictated by the structure of their monomeric units. The incorporation of halogenated aromatic compounds can enhance thermal stability, flame retardancy, and introduce specific electronic properties.

Although there is a lack of specific literature describing the use of this compound in polymer synthesis, its structure suggests potential applications. As a monomer, it could be incorporated into polyesters or polyamides via its carboxylic acid group. The presence of chlorine and fluorine atoms in the resulting polymer backbone could lead to materials with:

Enhanced Thermal Stability: Halogenated aromatic rings are known to increase the degradation temperature of polymers.

Flame Retardant Properties: The chlorine atom can contribute to flame retardancy.

Specific Optical and Electronic Properties: The fluorine atom can modulate the electronic properties of the polymer, which is relevant for applications in organic electronics.

Further research would be necessary to synthesize and characterize such polymers to fully understand the impact of this specific monomer on material properties.

The synthesis of specialty chemicals with precisely defined properties is a cornerstone of modern chemical industry. Halogenated benzoic acids are known intermediates in the production of agrochemicals and pharmaceuticals. For example, the substitution pattern on the aromatic ring is crucial for the biological activity of many herbicides and fungicides. While the direct application of this compound in commercial specialty chemicals is not widely documented, its potential as a scaffold for the synthesis of new active ingredients is plausible. The combination of its substituents could be explored to optimize biological efficacy and other key properties for targeted applications.

Q & A

Q. Advanced: How can regioselectivity challenges be addressed during the synthesis of multi-substituted benzoic acid derivatives?

Methodological Answer: Regioselectivity can be optimized using:

  • Directed Metallation : Utilize directing groups (e.g., -COOH, -CH₃) to control halogen placement. For example, the methyl group directs electrophiles to positions 3 and 5, while the carboxylic acid group influences para-substitution .
  • Protection/Deprotection Strategies : Temporarily protect sensitive groups (e.g., -COOH as a methyl ester) to avoid unwanted side reactions during halogenation .
  • Computational Modeling : Predict substitution patterns using density functional theory (DFT) to assess the stability of intermediates and transition states .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methyl protons (δ ~2.3 ppm) and aromatic protons. Splitting patterns reveal substituent positions .
    • ¹³C NMR : Confirms carbonyl (C=O, δ ~170 ppm) and aromatic carbons.
  • FT-IR : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₆ClFO₂; exact mass 188.0) and isotopic patterns for Cl/F .

Q. Advanced: How can computational chemistry aid in predicting the reactivity and stability of halogenated benzoic acids?

Methodological Answer:

  • DFT Calculations : Model electron density maps to predict sites for electrophilic attack or nucleophilic substitution. For example, fluorine’s electronegativity reduces electron density at position 4, making it less reactive toward further electrophilic substitution .
  • Molecular Dynamics Simulations : Study solubility behavior in solvents like DMSO or aqueous buffers by analyzing intermolecular interactions (e.g., hydrogen bonding with -COOH) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition : The compound’s halogenated structure mimics transition states in enzymatic reactions. For example, similar derivatives inhibit 5α-reductase (linked to prostate disorders) by competitively binding to the active site .
  • Prodrug Development : The carboxylic acid group can be esterified to enhance bioavailability, while halogens improve metabolic stability .

Q. Advanced: What strategies resolve conflicting bioactivity data reported in studies on halogenated benzoic acids?

Methodological Answer:

  • Systematic Replication : Control variables like purity (>95% by HPLC; see ), solvent (DMSO vs. aqueous buffers), and assay conditions (pH, temperature).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, discrepancies in IC₅₀ values may arise from differences in cell lines or enzyme isoforms .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing -CH₃ with -CF₃) to isolate bioactivity contributors .

Basic: How does the solubility profile of this compound influence its experimental handling?

Methodological Answer:

  • Solubility Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding with the carboxylic acid group .
  • Handling Protocol : Prepare stock solutions in DMSO (1–10 mM) and dilute in aqueous buffers for biological assays to avoid precipitation .

Q. Advanced: What methodologies optimize solubility for in vitro assays without structural modification?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
  • pH Adjustment : Deprotonate the -COOH group at pH > 5 to enhance aqueous solubility. Monitor stability via HPLC to ensure no degradation occurs .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Halogenated aromatics may cause irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling fine powders or vapors .

Q. Advanced: How can researchers design toxicity studies for therapeutic potential evaluation?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity in hepatocyte cell lines (e.g., HepG2) using MTT assays. Compare with known toxicants (e.g., acetaminophen) for reference .
  • In Vivo Models : Administer graded doses (10–100 mg/kg) in rodents, monitoring liver/kidney function biomarkers (ALT, creatinine) over 14 days .

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